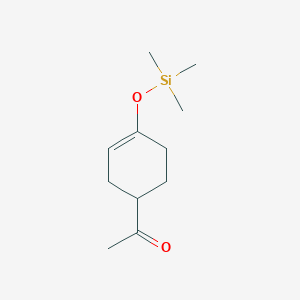
1-(4-((Trimethylsilyl)oxy)cyclohex-3-en-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-((Trimethylsilyl)oxy)cyclohex-3-en-1-yl)ethanone is a chemical compound with a unique structure that includes a trimethylsilyl group attached to a cyclohexene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((Trimethylsilyl)oxy)cyclohex-3-en-1-yl)ethanone typically involves the reaction of 4,4-dimethylcyclohexane-1,3-dione with hexamethyldisilazane (HMDS) to form the trimethylsilyl ether. This intermediate can then undergo further reactions to introduce the ethanone group. The reaction conditions often involve the use of iridium catalysts and mild temperatures to ensure high yields and selectivity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scalable versions of the laboratory synthesis methods. This would include the use of continuous flow reactors and optimized reaction conditions to ensure consistent product quality and yield.
化学反应分析
Types of Reactions
1-(4-((Trimethylsilyl)oxy)cyclohex-3-en-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., Grignard reagents).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
科学研究应用
1-(4-((Trimethylsilyl)oxy)cyclohex-3-en-1-yl)ethanone has several applications in scientific research:
Biology: The compound’s derivatives may be explored for their biological activity and potential therapeutic applications.
Medicine: Research into the compound’s pharmacological properties could lead to the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-(4-((Trimethylsilyl)oxy)cyclohex-3-en-1-yl)ethanone involves its reactivity as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group can stabilize intermediates and facilitate reactions by acting as a protecting group or leaving group. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
相似化合物的比较
Similar Compounds
1-(Trimethylsiloxy)cyclohexene: This compound is similar in structure but lacks the ethanone group.
4-Acetyl-1,4-dimethyl-1-cyclohexene: This compound has a similar cyclohexene ring but different substituents.
属性
CAS 编号 |
61692-28-2 |
|---|---|
分子式 |
C11H20O2Si |
分子量 |
212.36 g/mol |
IUPAC 名称 |
1-(4-trimethylsilyloxycyclohex-3-en-1-yl)ethanone |
InChI |
InChI=1S/C11H20O2Si/c1-9(12)10-5-7-11(8-6-10)13-14(2,3)4/h7,10H,5-6,8H2,1-4H3 |
InChI 键 |
NIVVKCRJHWYFDR-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1CCC(=CC1)O[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 4-[(5-bromo-2-cyclopropyl-1,3-oxazol-4-yl)methoxy]benzoate](/img/structure/B8678185.png)
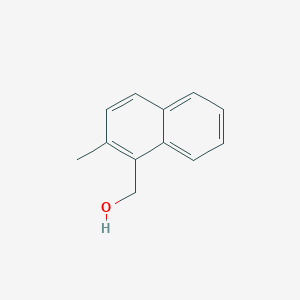
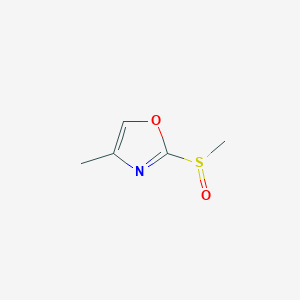
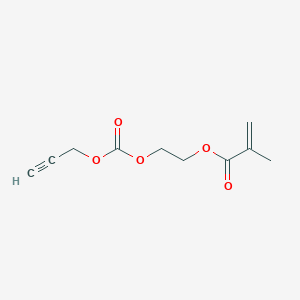
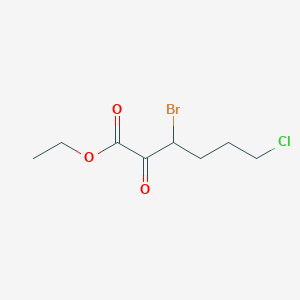
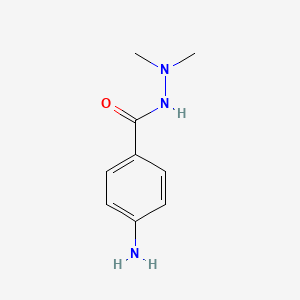
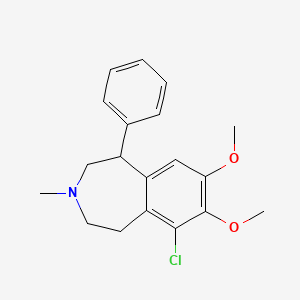
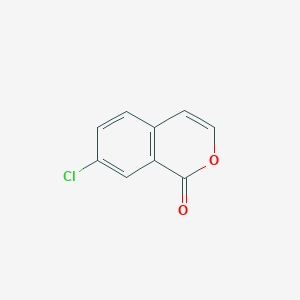
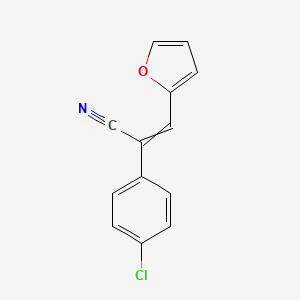
![3-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)thiazolo[4,5-d]pyrimidine-2,7(3H,4H)-dione](/img/structure/B8678261.png)
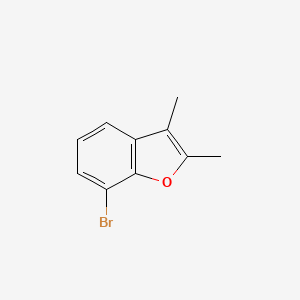

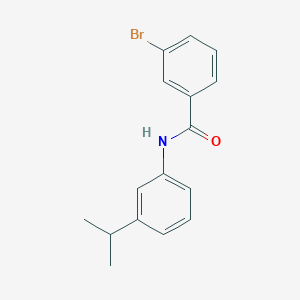
![3-[4-[3-(1-adamantyl)-4-hydroxyphenyl]phenyl]prop-2-enoic acid](/img/structure/B8678287.png)
